molecular formula C9H22Cl2N2 B13513245 2-(3,3-Dimethylpiperidin-1-yl)ethan-1-aminedihydrochloride

2-(3,3-Dimethylpiperidin-1-yl)ethan-1-aminedihydrochloride

Cat. No.: B13513245
M. Wt: 229.19 g/mol
InChI Key: TZAWAOPLNYTYRF-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylpiperidin-1-yl)ethan-1-aminedihydrochloride is a chemical compound with the molecular formula C9H20N2·2HCl. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylpiperidin-1-yl)ethan-1-aminedihydrochloride typically involves the reaction of 3,3-dimethylpiperidine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylpiperidin-1-yl)ethan-1-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(3,3-Dimethylpiperidin-1-yl)ethan-1-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylpiperidin-1-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby modulating metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride
  • 2-(3,5-Dimethylpiperidin-1-yl)ethan-1-amine
  • (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride

Uniqueness

2-(3,3-Dimethylpiperidin-1-yl)ethan-1-aminedihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H22Cl2N2

Molecular Weight

229.19 g/mol

IUPAC Name

2-(3,3-dimethylpiperidin-1-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C9H20N2.2ClH/c1-9(2)4-3-6-11(8-9)7-5-10;;/h3-8,10H2,1-2H3;2*1H

InChI Key

TZAWAOPLNYTYRF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)CCN)C.Cl.Cl

Origin of Product

United States

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